[5-chloro-2-(methylamino)phenyl](phenyl)methanol
Overview
Description
5-chloro-2-(methylamino)phenylmethanol: is an organic compound with the molecular formula C14H14ClNO It is a derivative of benzophenone and is characterized by the presence of a chloro group, a methylamino group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(methylamino)phenylmethanol typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-2-(methylamino)phenylmethanol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-chloro-2-(methylamino)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
- Oxidation of 5-chloro-2-(methylamino)phenylmethanol can yield benzophenone derivatives.
- Reduction reactions can produce secondary amines or primary alcohols.
- Substitution reactions can lead to the formation of various substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-2-(methylamino)phenylmethanol is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, 5-chloro-2-(methylamino)phenylmethanol is explored as a potential drug candidate. Its derivatives are evaluated for their efficacy in treating various medical conditions, such as anxiety, depression, and insomnia.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylamino)phenylmethanol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain and influencing mood and behavior.
Comparison with Similar Compounds
[5-chloro-2-(methylamino)phenyl]phenylmethanone: This compound is structurally similar but lacks the hydroxyl group present in 5-chloro-2-(methylamino)phenylmethanol.
2-methylamino-5-chlorobenzophenone: Another related compound with similar functional groups but different substitution patterns.
Uniqueness: The presence of the hydroxyl group in 5-chloro-2-(methylamino)phenylmethanol imparts unique chemical properties, such as increased polarity and hydrogen bonding capability. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-phenylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,14,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSFOHQVMOPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.